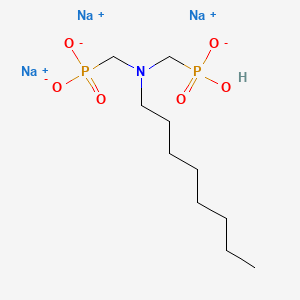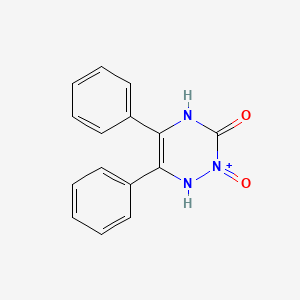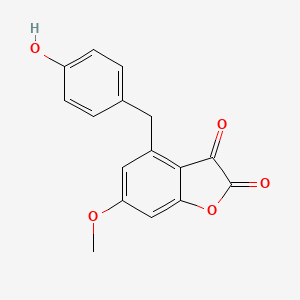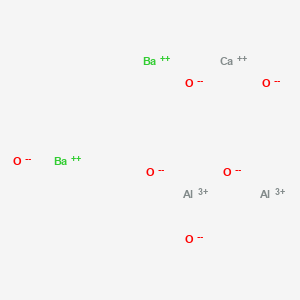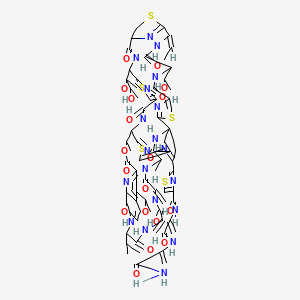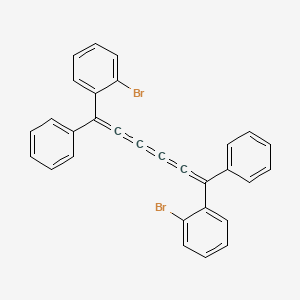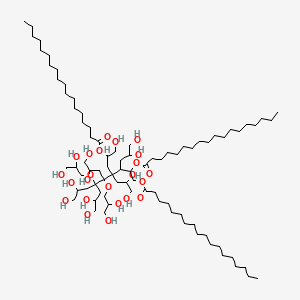
Polyglyceryl-10 tristearate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Polyglyceryl-10 tristearate is a skin conditioning agent used in cosmetics . It is a triester of stearic acid and Polyglycerin-10 . The ingredient contains polymerised glycerin, and the number 10 refers to the average number of glycerin units .
Synthesis Analysis
Polyglyceryl-10 tristearate is synthesized by the esterification reaction between polyglycerin-10 and caprylic acid . The number behind “polyglyceryl-” refers to the average number of glycerin units .Molecular Structure Analysis
Polyglyceryl-10 tristearate has a molecular formula of C84H164O23 . It contains a total of 270 bonds, including 106 non-H bonds, 3 multiple bonds, 85 rotatable bonds, 3 double bonds, 3 aliphatic esters, 15 hydroxyl groups, 8 primary alcohols, 7 secondary alcohols, and 2 aliphatic ethers .科学的研究の応用
1. Role in Controlled Drug Delivery Systems
Polyglyceryl-10 tristearate, as part of triglyceride lipid systems, has been studied for its role in controlled drug delivery. Research by Pattarino et al. (2014) on binary lipid mixtures, including glyceryl tristearate, found that these mixtures can be critical in drug delivery, particularly due to their polymorphism and phase transition kinetics (Pattarino et al., 2014).
2. Alternative to PEGylated Lipids in Liposomes
Chen and Zhang (2022) explored the use of polyglyceryl fatty acid esters, including polyglyceryl-10 monostearate, as alternatives to PEGylated lipids for liposome coating. This research is significant in the development of nanomedicines, where such modifications can affect serum stability, pharmacokinetics, and immune responses (Chen & Zhang, 2022).
3. Enhancing Quality of Recombined Dairy Cream
Yan et al. (2022) studied the effects of polyglyceryl esters, including polyglyceryl-10 monostearate, on recombined dairy cream (RDC). Their research showed that these esters could significantly improve the physical properties and whippability of RDC, highlighting their potential in food science applications (Yan et al., 2022).
4. Understanding Mass Transport Mechanisms in Lipid-Based Implants
Guse et al. (2006) conducted a study to better understand the mechanisms controlling drug release from lipid-based implants, using triglycerides like glyceryl tristearate. This research is crucial for optimizing drug delivery systems and ensuring effective and controlled release of medicinal compounds (Guse et al., 2006).
5. Hydrogenation of Vegetable Oils for Biofuel Production
Smejkal et al. (2008) focused on the total hydrogenation of vegetable oils, using tristearate as a model compound, for biofuel production. This study provides insights into the thermodynamics of the reaction system, which is critical for developing sustainable energy sources (Smejkal et al., 2008).
6. Stability of Solid Lipid Drug Carrier Nanoparticles
Rosenblatt and Bunjes (2009) investigated the use of poly(vinyl alcohol) as a stabilizer for triglyceride nanoparticles, including tristearin. Their findings contribute to the understanding of drug carrier systems and the stability of different triglyceride modifications in nanoparticles (Rosenblatt & Bunjes, 2009).
作用機序
特性
IUPAC Name |
[5,6-bis(2,3-dihydroxypropoxy)-3,4,5,6-tetrakis(2,3-dihydroxypropyl)-8,9-dihydroxy-4-(3-hydroxy-2-octadecanoyloxypropyl)-2-octadecanoyloxynonyl] octadecanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C84H164O23/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-79(100)103-68-78(107-81(102)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)77(52-69(93)58-85)82(53-70(94)59-86,57-76(65-92)106-80(101)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)84(56-73(97)62-89,105-67-75(99)64-91)83(54-71(95)60-87,55-72(96)61-88)104-66-74(98)63-90/h69-78,85-99H,4-68H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJGGZDOVCQFFTL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(C(CC(CO)O)C(CC(CO)O)(CC(CO)OC(=O)CCCCCCCCCCCCCCCCC)C(CC(CO)O)(C(CC(CO)O)(CC(CO)O)OCC(CO)O)OCC(CO)O)OC(=O)CCCCCCCCCCCCCCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C84H164O23 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1542.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 92043236 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

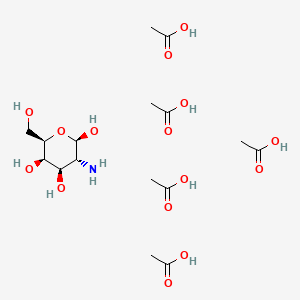
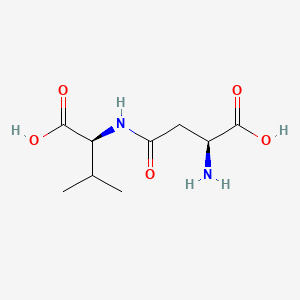

![(1β,3β,8β,10β)-Tricyclo[8.4.1.13,8]hexadeca-1,3,5,7,9,11,13-heptene](/img/no-structure.png)
